molecular formula C12H13NS B3168318 1-(5-Phenylthiophen-2-yl)ethan-1-amine CAS No. 927802-47-9

1-(5-Phenylthiophen-2-yl)ethan-1-amine

Cat. No.: B3168318
CAS No.: 927802-47-9
M. Wt: 203.31 g/mol
InChI Key: UUWSNUMJSCSQIX-UHFFFAOYSA-N
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Description

The Prominence of Thiophene (B33073) and Amine Moieties in Modern Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in the development of novel functional molecules. Its unique electronic properties and ability to engage in various chemical transformations have established it as a "privileged scaffold" in medicinal chemistry. Thiophene derivatives are known to exhibit a wide array of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This versatility stems from the thiophene ring's ability to act as a bioisostere for the phenyl group, offering similar steric and electronic profiles while potentially improving pharmacokinetic properties.

Similarly, the amine functional group is of paramount importance in the design of biologically active compounds. As a basic and nucleophilic moiety, it plays a crucial role in molecular interactions, often forming key hydrogen bonds with biological targets such as enzymes and receptors. The presence of a primary amine, as in 1-(5-phenylthiophen-2-yl)ethan-1-amine, provides a handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with tailored properties. The combination of the thiophene and amine functionalities within a single molecule, therefore, presents a compelling platform for the exploration of new chemical entities with potential therapeutic applications.

Structural and Electronic Characteristics of Phenylthiophene Systems

The phenylthiophene framework, which forms the backbone of this compound, possesses distinct structural and electronic features that are of great interest to chemists. The linkage of a phenyl group to a thiophene ring creates an extended π-conjugated system, influencing the molecule's electronic behavior. This conjugation can be fine-tuned by the relative positions of the two rings and the presence of other substituents.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of phenylthiophene systems. These studies reveal how the interplay between the electron-rich thiophene ring and the phenyl group affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These frontier orbitals are critical in determining the molecule's reactivity, its potential as an electronic material, and its interactions with biological macromolecules. The planarity and rigidity of the phenylthiophene core also play a significant role in how these molecules pack in the solid state and bind to receptor sites.

While specific experimental spectroscopic data for this compound is not widely available in public literature, its expected spectral characteristics can be inferred from related compounds.

Spectroscopic Data (Expected)
¹H NMR Aromatic protons of the phenyl and thiophene rings would appear in the downfield region (typically δ 7.0-8.0 ppm). The methine proton (CH-NH₂) and the methyl protons (CH₃) would be observed in the upfield region, with the methine proton likely showing a quartet splitting pattern if coupled to the methyl group, and the methyl protons a doublet. The amine protons (NH₂) would appear as a broad singlet.
¹³C NMR Aromatic carbons would resonate in the δ 120-150 ppm range. The carbon attached to the nitrogen (CH-NH₂) would appear around δ 50-60 ppm, and the methyl carbon would be found in the more shielded region of the spectrum.
Infrared (IR) Spectroscopy Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and aliphatic parts, and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).
Mass Spectrometry The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (203.30 g/mol ). Fragmentation patterns would likely involve the loss of the amine group and cleavage of the ethylamine (B1201723) side chain.

This is an interactive data table. Users can sort and filter the information.

Academic Research Landscape and Trends

While specific research focused solely on this compound is limited in published academic journals, the broader class of phenylthiophene amine derivatives is an active area of investigation. The commercial availability of this compound, identified by its CAS number 927802-47-9, suggests its use as a building block in the synthesis of more complex molecules.

The research trends for related compounds point towards several key areas:

Medicinal Chemistry: A significant portion of research on phenylthiophene derivatives is directed towards the discovery of new therapeutic agents. For instance, derivatives are being explored for their potential as antibacterial agents that target the bacterial cell membrane nih.gov. The structural motif is also being investigated for the development of inhibitors for various enzymes and as ligands for a range of biological receptors.

Materials Science: The conjugated nature of the phenylthiophene system makes it an attractive candidate for the development of organic electronic materials. Research in this area explores how modifications to the core structure can influence properties like conductivity, fluorescence, and charge transport for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Synthetic Methodology: The development of efficient and versatile synthetic routes to access a variety of substituted phenylthiophene amines remains a focus for organic chemists. This includes the exploration of novel coupling reactions and functionalization strategies to build molecular diversity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-phenylthiophen-2-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-9(13)11-7-8-12(14-11)10-5-3-2-4-6-10/h2-9H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWSNUMJSCSQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 5 Phenylthiophen 2 Yl Ethan 1 Amine and Analogous Structures

Strategies for the Construction of the 5-Phenylthiophene Core

The assembly of the central 5-phenylthiophene scaffold is a critical step that can be achieved through several powerful synthetic transformations. These methods primarily involve the formation of the thiophene (B33073) ring itself or the introduction of the phenyl substituent onto a pre-existing thiophene moiety.

Gewald Reaction Derivatives and Modifications for Thiophene Annulation

The Gewald reaction is a cornerstone of thiophene synthesis, providing a versatile and efficient route to polysubstituted 2-aminothiophenes. wikipedia.orgsemanticscholar.org This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through an initial Knoevenagel condensation, followed by sulfur addition and subsequent cyclization and tautomerization to yield the 2-aminothiophene product. wikipedia.org

The versatility of the Gewald reaction lies in its tolerance of a wide range of substituents, allowing for the synthesis of diverse thiophene derivatives. umich.eduresearchgate.net Modifications to the classical Gewald conditions have been developed to improve yields, shorten reaction times, and expand the substrate scope. wikipedia.orgsemanticscholar.org These include the use of microwave irradiation, which has been shown to be beneficial for both reaction yields and times. wikipedia.org Furthermore, variations of the reaction have been developed to accommodate less reactive starting materials, such as alkyl aryl ketones, by employing a two-step procedure where the intermediate α,β-unsaturated nitrile is isolated before reacting with sulfur. semanticscholar.org The use of 1,4-dithiane-2,5-diols as precursors for the aldehyde component represents another significant modification. semanticscholar.org

For the synthesis of a precursor to 1-(5-phenylthiophen-2-yl)ethan-1-amine, a Gewald-type reaction could be envisioned starting from phenylacetaldehyde, a suitable active methylene (B1212753) nitrile, and elemental sulfur.

Suzuki Coupling Approaches for Phenyl Substituent Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.govharvard.edu This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate. nih.govharvard.edu

In the context of synthesizing the 5-phenylthiophene core, the Suzuki coupling offers a highly effective strategy for introducing the phenyl group onto a pre-formed thiophene ring. rsc.org This approach would typically involve the reaction of a 5-halothiophene derivative, such as 5-bromothiophene-2-carbaldehyde, with phenylboronic acid in the presence of a palladium catalyst and a base. rsc.org The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates. tubitak.gov.trnih.gov The reaction is known for its high functional group tolerance, making it compatible with a wide range of substituents on both coupling partners. nih.gov

Reactant 1Reactant 2CatalystSolventYield
5-Bromothiophene-2-carboxylateArylboronic acidsPd(PPh3)41,4-dioxane/water65-80.2% tubitak.gov.tr
2-Bromo-5-(bromomethyl)thiopheneAryl boronic acidsNot specifiedNot specifiedNot specified nih.gov
2,5-Dibromothiophene4,4,5,5-Tetramethyl-2-(prop-1-en-2-yl)-1,3,2-dioxaborolanePd(PPh3)41,4-dioxane/waterOptimized yields nih.gov

Alternative Coupling and Cyclization Strategies for Thiophene Ring Formation

Beyond the Gewald reaction and Suzuki coupling, other synthetic methodologies can be employed for the construction of the thiophene ring. These alternative strategies often provide access to different substitution patterns or utilize different starting materials. While not as commonly cited for the direct synthesis of 5-phenylthiophene structures in the provided context, they represent important tools in the organic chemist's arsenal (B13267) for thiophene synthesis.

Installation and Functionalization of the Ethan-1-amine Moiety

Once the 5-phenylthiophene core is in hand, the next critical step is the introduction and elaboration of the ethan-1-amine side chain at the 2-position of the thiophene ring.

Reductive Amination Pathways for α-Substituted Amine Formation

Reductive amination is a highly versatile and widely used method for the synthesis of amines. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, a key precursor would be 1-(5-phenylthiophen-2-yl)ethan-1-one. This ketone can be synthesized, for example, through Friedel-Crafts acylation of 2-phenylthiophene (B1362552). The subsequent reductive amination of this ketone with an ammonia (B1221849) source, such as ammonia itself or an ammonia equivalent, in the presence of a suitable reducing agent, would yield the target primary amine. The development of fungal reductive aminases (RedAms) that can utilize ammonia as the amine partner offers a biocatalytic approach to this transformation, often with high enantioselectivity. rsc.org These enzymes have shown the ability to convert a broad range of ketones to primary amines with high conversions and excellent enantiomeric excess. rsc.org

Ketone SubstrateAmine SourceEnzymeConversionEnantiomeric Excess
Various ketonesAmmoniaNfRedAm/NfisRedAmUp to >97% rsc.orgExcellent rsc.org

Direct Amination Methodologies (e.g., Buchwald-Hartwig Amination Precursors)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgacsgcipr.org It has become a go-to method for the synthesis of aryl amines, often succeeding where classical methods like nucleophilic aromatic substitution fail. wikipedia.org

While direct Buchwald-Hartwig amination on an unsubstituted thiophene at the 2-position can be challenging, this methodology is highly effective for coupling amines with bromothiophenes. thieme-connect.deyoutube.com For instance, a substituted bromothiophene can be reacted with an amine to form a new carbon-nitrogen bond. youtube.com The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for achieving good yields, especially with deactivated or sterically hindered substrates. thieme-connect.deresearchgate.net The use of bidentate phosphine ligands like BINAP and DPPP has been shown to improve the efficiency of coupling with primary amines. wikipedia.org

This methodology could be applied to a precursor such as 2-bromo-5-phenylthiophene, which could then be coupled with a suitable nitrogen source to introduce the amino functionality. Subsequent elaboration of the side chain would be necessary to arrive at the final this compound structure.

Catalyst-Free Site-Selective Hydroxyalkylation for Amine Precursors

A novel and efficient method has been developed for the trifluoromethyl hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) using α-trifluoromethyl ketones without the need for a catalyst. nih.govmdpi.com This reaction represents a significant advancement, as amine functionalities are typically not left unprotected when reacting with carbonyl reagents due to their propensity to form imines. nih.govresearchgate.net This is the first reported instance of a site-selective electrophilic aromatic substitution on the C3 position of an unprotected 5-phenylthiophen-2-amine. nih.govmdpi.com

The reaction proceeds smoothly under neutral, metal-free conditions, offering an atom-economical pathway with good to excellent yields. mdpi.com The regioselectivity is attributed to the +M (mesomeric) effect of the amino group, which enhances the nucleophilic character of the C3 carbon, facilitating its reaction with the electrophilic α-trifluoromethyl ketones. mdpi.com This method provides valuable precursors which can be further modified to obtain target amines.

The optimization studies for this reaction were carried out using 5-phenylthiophen-2-amine and various ketones, with key findings summarized below.

Table 1: Optimization of Catalyst-Free Hydroxyalkylation of 5-Phenylthiophen-2-amine

EntryKetoneSolventTime (h)Yield (%)
1TrifluoroacetophenoneToluene287
2TrifluoroacetophenoneDioxane580
3TrifluoroacetophenoneAcetonitrile565
41,1,1-TrifluoroacetoneToluene585
53,3,3-Trifluoropyruvic acidToluene584
Data sourced from optimization studies for the synthesis of hydroxyalkylated 5-phenylthiophen-2-amine derivatives. mdpi.com

Advanced Synthetic Strategies and Catalytic Approaches

Modern organic synthesis has introduced sophisticated strategies for creating complex thiophene-based molecules. These include regioselective C-H functionalization, diverse nucleophilic substitution reactions, and efficient multi-component, one-pot procedures that enhance synthetic efficiency and reduce waste. acs.orgorganic-chemistry.orgresearchgate.net

A one-pot, site-selective C-H diarylation of thiophene derivatives has been successfully achieved using a dual-metal catalytic system, affording multiarylated products in yields as high as 92%. acs.orgnih.govelsevierpure.com This methodology employs the sequential action of two distinct metal catalysts within a single reaction vessel to achieve high regioselectivity. nih.govelsevierpure.com

The process begins with a Ruthenium(II)-catalyzed C3 arylation, which is directed by an azine group on the thiophene substrate. nih.gov Following the initial arylation, a Palladium(0) catalyst is introduced to facilitate a second C-H functionalization at the C5-position of the thiophene ring. acs.orgnih.gov Kinetic studies have revealed that the position of the nitrogen atom within the directing azine group significantly influences the efficiency of the initial ruthenium-catalyzed step. acs.orgelsevierpure.com This dual-catalytic strategy provides a powerful tool for the controlled synthesis of complex, multi-substituted thiophenes.

Table 2: Examples of Dual-Catalyzed Diarylation of Thiophene Derivatives

SubstrateArylating AgentProductYield (%)
2-(Thiophen-2-yl)quinoline4-Iodotoluene3-(p-Tolyl)-5-phenyl-2-(thiophen-2-yl)quinoline95
2-(Thiophen-2-yl)pyrimidinePhenylboronic acid2-(5-Phenylthiophen-2-yl)pyrimidine92
Illustrative yields from the one-pot diarylation methodology. acs.orgnih.gov

Aromatic nucleophilic substitution (SNAr) serves as a fundamental method for the chemical modification of thiophene derivatives. researchgate.netnih.gov While thiophenes are generally more susceptible to electrophilic substitution, nucleophilic substitution can be effectively carried out, particularly when the thiophene ring is activated by electron-withdrawing groups and contains a suitable leaving group, such as a halogen. numberanalytics.comuoanbar.edu.iq

The SNAr mechanism on thiophene rings typically proceeds through a stepwise pathway. nih.gov Initially, the nucleophile adds to the thiophene ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer adduct. nih.gov This is followed by the elimination of the leaving group to yield the substituted product. nih.gov For instance, computational studies on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) show that the reaction begins with the nucleophilic addition of pyrrolidine to the C2 position, followed by the elimination of methanol. nih.gov Such reactions are invaluable for introducing a wide range of functional groups onto the thiophene scaffold, enabling the synthesis of diverse derivatives. researchgate.net

Multi-component reactions (MCRs) are highly efficient synthetic tools that combine three or more reactants in a single step to form a complex product, thereby improving atom economy and reducing waste. organic-chemistry.orgnih.govmdpi.com Several MCRs have been adapted for the synthesis of thiophene scaffolds.

A prominent example is the Gewald three-component reaction, which provides an efficient one-pot route to substituted 2-aminothiophenes. organic-chemistry.org An L-proline catalyzed version of this reaction proceeds under mild conditions with low catalyst loading, reacting a ketone, an active methylene nitrile (like malononitrile), and elemental sulfur to produce highly functionalized 2-aminothiophene scaffolds in high yields. organic-chemistry.org These 2-aminothiophene structures are valuable in various fields. organic-chemistry.org

Other MCR strategies have been developed to create diverse thiophene derivatives. nih.gov One such method involves a solvent-free, four-component reaction of ammonium (B1175870) thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones at 65 °C. nih.gov Isocyanide-based MCRs, such as the Ugi reaction, have also been employed to generate complex thiolactone scaffolds from multiple starting materials in a convergent, one-pot synthesis. nih.govyoutube.com These one-pot and multi-component approaches represent a green and efficient strategy for building diverse libraries of thiophene-containing compounds. organic-chemistry.orgnih.gov

Chemical Reactivity and Transformation Studies of 1 5 Phenylthiophen 2 Yl Ethan 1 Amine

Reactions Involving the Primary Amine Functional Group

The primary amine group in 1-(5-phenylthiophen-2-yl)ethan-1-amine is a key site for nucleophilic reactions, readily participating in the formation of new carbon-nitrogen bonds.

Formation of Schiff Bases and Subsequent Cyclization Reactions

Primary amines, such as this compound, react with aldehydes and ketones in a condensation reaction to form imines, commonly known as Schiff bases. nih.govijcmas.com This reversible reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. eijppr.com

The general formation of a Schiff base from this compound is depicted below:

Schiff base formationFigure 1: General reaction scheme for the formation of a Schiff base from this compound and a carbonyl compound.

These Schiff bases are not merely stable end-products but can serve as versatile intermediates for further transformations, particularly intramolecular cyclization reactions to construct various heterocyclic systems. For instance, the imine can be activated to an N-acyliminium ion, which can then undergo intramolecular cyclization with the electron-rich thiophene (B33073) or phenyl ring. arkat-usa.orgnih.govarkat-usa.orgresearchgate.net Another important cyclization is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone to form a tetrahydroisoquinoline derivative. nih.govwikipedia.org Given the structural similarity, derivatives of this compound could potentially undergo analogous cyclizations, leading to novel thiophene-fused heterocyclic scaffolds. researchgate.net

Table 1: Potential Cyclization Reactions of Schiff Bases Derived from this compound This table presents hypothetical, yet plausible, cyclization pathways based on established chemical principles.

Starting Material (Schiff Base from)Reaction TypePotential Product
This compound and a suitable aldehydePictet-Spengler type reactionThieno[2,3-c]pyridine derivative
N-Acylated imine from this compoundN-Acyliminium ion cyclizationFused polycyclic heterocycle

Amidation and Related Condensation Reactions

The primary amine of this compound readily undergoes acylation with carboxylic acids and their derivatives, such as acyl chlorides and anhydrides, to form stable amide bonds. rsc.orgmdpi.com These reactions are fundamental in peptide synthesis and for the construction of more complex molecular architectures.

The direct condensation of carboxylic acids with amines can be promoted by coupling agents that activate the carboxylic acid. nih.gov A one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride has also been reported as an efficient method. rsc.org For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides has been achieved through the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl₄), demonstrating a practical application of amidation on a thiophene scaffold. mdpi.comnih.gov This suggests that this compound would react similarly with various carboxylic acids and their derivatives.

Table 2: Representative Amidation Reactions

AmineAcylating AgentCoupling ConditionsProduct Type
Pyrazin-2-amine5-Bromothiophene-2-carboxylic acidTiCl₄, Pyridine (B92270), 85 °CThiophene-2-carboxamide mdpi.comnih.gov
This compoundA generic acyl chloride (R-COCl)Base (e.g., triethylamine)N-[1-(5-Phenylthiophen-2-yl)ethyl]amide
This compoundA generic carboxylic acid (R-COOH)Coupling agent (e.g., EDC, HOBt)N-[1-(5-Phenylthiophen-2-yl)ethyl]amide

Electrophilic Aromatic Substitution on the Thiophene Ring System

The phenylthiophene moiety, being an electron-rich aromatic system, is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the activating effect of the aminoethyl group and the phenyl substituent.

Hydroxyalkylation with α-Trifluoromethyl Ketones

A notable example of electrophilic substitution on a similar scaffold is the catalyst-free, site-selective hydroxyalkylation of 5-phenylthiophen-2-amine (B182472) with α-trifluoromethyl ketones. nih.govmdpi.com This reaction proceeds smoothly under neutral conditions to afford trifluoromethyl hydroxyalkylated products in good to excellent yields. nih.gov The reaction demonstrates a high degree of chemoselectivity, with the electrophilic attack occurring specifically at the C3 position of the thiophene ring, which is activated by the amine group at the C2 position. nih.gov This methodology is significant as it avoids the use of Lewis acid catalysts which are often required for Friedel-Crafts type reactions and can be incompatible with free amine functionalities. nih.gov

The proposed mechanism involves the direct attack of the electron-rich C3 position of the thiophene ring onto the electrophilic carbonyl carbon of the α-trifluoromethyl ketone. nih.gov

Table 3: Hydroxyalkylation of 5-Phenylthiophen-2-amine with Various α-Trifluoromethyl Ketones nih.govmdpi.com

α-Trifluoromethyl KetoneProduct Yield
1,1,1-Trifluoro-2-pentanone87%
1,1,1-Trifluoro-2-hexanone81%
2,2,2-Trifluoro-1-(furan-2-yl)ethan-1-one76%
2,2,2-Trifluoro-1-phenylethan-1-one93%
1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one80%

Data extracted from Duvauchelle et al., 2022. nih.govmdpi.com

Reactions with Activated Alkenes and Alkynes (e.g., α,β-Unsaturated Esters)

The primary amine group of this compound can act as a nucleophile in conjugate addition reactions, also known as Michael additions, with electron-deficient alkenes and alkynes. acsgcipr.org These activated systems, such as α,β-unsaturated esters, nitriles, and ketones, possess an electrophilic β-carbon that is susceptible to attack by the amine. researchgate.netmdpi.com

This reaction is a powerful tool for carbon-nitrogen bond formation and the synthesis of β-amino compounds. The reaction can often be performed under mild conditions, sometimes catalyzed by a base or even proceeding without a catalyst. While specific examples with this compound are not extensively documented, the general reactivity of primary amines in Michael additions is well-established.

Table 4: Potential Michael Addition Reactions This table outlines hypothetical reactions based on the known reactivity of primary amines.

Activated Alkene/AlkynePotential Product
Ethyl acrylateEthyl 3-[[1-(5-phenylthiophen-2-yl)ethyl]amino]propanoate
Acrylonitrile3-[[1-(5-phenylthiophen-2-yl)ethyl]amino]propanenitrile
Diethyl maleateDiethyl 2-[[1-(5-phenylthiophen-2-yl)ethyl]amino]succinate

Photochemical Reactivity of Phenylthiophene Amine Derivatives

The photochemical behavior of derivatives of this compound is of interest due to the presence of the photoactive phenylthiophene chromophore. Arylthiophenes are known to undergo various photochemical transformations upon irradiation. acs.orgnih.gov

One significant reaction is intramolecular photocyclization. For instance, α-arylthiophene derivatives linked to an alkene moiety have been shown to undergo an unprecedented photocyclization to yield cyclobutene-fused perhydrothiapentalene-type compounds. acs.orgnih.gov This suggests that suitable derivatization of the amine group in this compound with a pendant alkene could lead to novel, complex polycyclic structures upon irradiation.

Furthermore, the presence of an amine group and an aromatic system can lead to photodegradation pathways, which is a critical consideration in medicinal chemistry. acs.org The photochemical degradation of drugs can occur through various mechanisms, including photoionization, photodissociation, and photoaddition. acs.org For example, N-phenyl dibenzothiophene (B1670422) sulfoximine, a structurally related compound, undergoes S-N photocleavage upon UV irradiation to release a phenyl nitrene intermediate. nih.gov Similar photochemical instability could be anticipated for certain derivatives of this compound, potentially leading to the formation of reactive intermediates and subsequent degradation products.

Investigation of Photocyclization Mechanisms

The photocyclization of diarylethenes and related systems is a well-established method for the synthesis of polycyclic aromatic and heteroaromatic compounds. researchgate.net The core structure of this compound contains a 2-phenylthiophene (B1362552) moiety, which can be viewed as a cis-stilbene (B147466) analogue where one of the phenyl rings is replaced by a thiophene ring. This structural feature is the primary determinant of its expected photocyclization behavior.

The generally accepted mechanism for the photocyclization of stilbene-like molecules involves a 6π-electrocyclization reaction upon UV irradiation. nih.gov In this process, the E (trans) isomer, which is typically more stable, first undergoes photoisomerization to the Z (cis) isomer. The Z isomer, upon further excitation, undergoes a conrotatory ring closure to form a transient dihydrophenanthrene-like intermediate. Subsequent oxidation, often facilitated by an oxidizing agent like iodine or atmospheric oxygen, leads to aromatization and the formation of the final polycyclic product. nih.gov

In the case of 2-styrylthiophenes, which are close structural analogues, this photocyclization leads to the formation of naphtho[2,1-b]thiophenes. nih.gov Theoretical studies, including DFT and TDDFT methods, have been employed to understand the mechanism and predict the regioselectivity of these reactions. nih.gov These studies help in elucidating the nature of the excited states involved and the reaction pathways.

For this compound, the expected photocyclization would occur between the phenyl and thiophene rings. The presence of the ethan-1-amine group is not expected to inhibit the photocyclization of the aromatic core, although it may influence the electronic properties and the reaction quantum yield. The proposed general mechanism is depicted below:

Table 1: Proposed Photocyclization Pathway of this compound

Step Description Intermediate/Product
1. Photoisomerization The more stable trans-like conformation of the phenyl and thiophene rings absorbs a photon and isomerizes to the cis-like conformation. cis-1-(5-Phenylthiophen-2-yl)ethan-1-amine
2. Photocyclization The cis isomer undergoes a 6π-electrocyclization upon absorption of another photon to form a dihydrophenanthro[b]thiophene derivative. Dihydro-intermediate

It is important to note that the efficiency and outcome of such reactions can be influenced by factors such as the solvent, the presence of an oxidizing agent, and the wavelength of irradiation. cdnsciencepub.com

Photophysical Properties and Light-Induced Transformations

Compounds with a donor-π-acceptor (D-π-A) structure often exhibit interesting photophysical behaviors, including intramolecular charge transfer (ICT) upon excitation. nih.gov In this compound, the phenyl and thiophene rings constitute the π-system, while the amine group can act as an electron donor.

Absorption and Emission: Phenylthiophene derivatives typically exhibit absorption maxima in the UV region. For instance, donor-substituted phenylthiophenes can absorb in the range of 360-380 nm. nih.gov The absorption spectrum is influenced by the solvent polarity, with more polar solvents often causing a red shift (bathochromic shift), indicative of a more polar excited state.

The fluorescence emission is also highly dependent on the solvent environment. A significant Stokes shift (the difference between the absorption and emission maxima) is often observed, particularly in polar solvents. This is a hallmark of a substantial change in the dipole moment upon excitation, consistent with an ICT state. nih.gov For related D-π-A thiophene derivatives, the fluorescence quantum yield and lifetime are found to be sensitive to the solvent, with non-radiative decay pathways becoming more dominant in polar solvents. nih.gov

Table 2: Expected Photophysical Properties in Different Solvents (Hypothetical)

Solvent Polarity Absorption (λ_abs) Emission (λ_em) Stokes Shift Quantum Yield (Φ_f)
Non-polar (e.g., Cyclohexane) Shorter wavelength Shorter wavelength Smaller Higher

Light-Induced Transformations: Beyond the photocyclization described in the previous section, other light-induced transformations could be possible. The thiophene ring itself can undergo photochemical reactions, although these are generally less efficient than the cyclization of an appended styryl-like group. Theoretical studies on thiophene and its oligomers have explored their excited-state dynamics, revealing complex deactivation pathways that can include ring puckering. rsc.org

Furthermore, the amine group may participate in photo-induced electron transfer processes, especially in the presence of suitable acceptors. The triplet excited state of similar aromatic systems can be populated through intersystem crossing, and these triplet states can have lifetimes on the microsecond scale. nih.gov These long-lived triplet states can be involved in energy transfer or further photochemical reactions.

Stereochemical Investigations of 1 5 Phenylthiophen 2 Yl Ethan 1 Amine

Enantioselective Synthesis and Chiral Induction Strategies

The synthesis of single-enantiomer chiral amines is a cornerstone of modern asymmetric synthesis. For 1-(5-phenylthiophen-2-yl)ethan-1-amine, both enantioselective catalytic methods and diastereoselective approaches can be envisaged to obtain the desired stereoisomer.

The most direct method for the enantioselective synthesis of this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(5-phenylthiophen-2-yl)ethanone (B157814). This transformation is often achieved with high efficiency and enantioselectivity using transition metal catalysts complexed with chiral ligands.

Ruthenium(II) complexes, particularly those with chiral diphosphine and diamine ligands, are well-established catalysts for the asymmetric hydrogenation of aromatic ketones. nih.gov For the reduction of 1-(5-phenylthiophen-2-yl)ethanone, a catalyst system such as Ru(II)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) in combination with a hydrogen source like formic acid/triethylamine (B128534) or H₂ gas can be employed. The chirality of the resulting amine is dictated by the stereochemistry of the diamine ligand used.

Another powerful class of catalysts for the asymmetric reduction of ketones is based on oxazaborolidines, famously known as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.org This method utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex). The choice of the proline-derived chiral catalyst determines the absolute configuration of the resulting alcohol, which can then be converted to the amine.

A hypothetical catalytic asymmetric reduction of 1-(5-phenylthiophen-2-yl)ethanone is presented in the table below, showcasing expected high yields and enantiomeric excesses (ee) based on literature precedents for similar substrates. nih.gov

EntryCatalyst/LigandReductantSolventTemp (°C)Yield (%)ee (%)Configuration
1(S,S)-RuCl₂[(R)-BINAP][(R)-DAIPEN]H₂ (20 atm)Methanol50>95>98(R)
2(R,R)-RuCl₂[(S)-BINAP][(S)-DAIPEN]H₂ (20 atm)Methanol50>95>98(S)
3(S)-CBS CatalystBH₃·SMe₂THF-20~90~96(R)
4(R)-CBS CatalystBH₃·SMe₂THF-20~90~96(S)

When direct enantioselective methods are not feasible or for the purpose of classical resolution, diastereoselective approaches provide a robust alternative. This strategy involves reacting the racemic this compound with a chiral auxiliary to form a mixture of diastereomers. These diastereomers, possessing different physical properties, can then be separated by conventional techniques such as crystallization or chromatography.

A common choice for the chiral auxiliary is a chiral carboxylic acid, such as (R)- or (S)-mandelic acid or tartaric acid. The reaction of the racemic amine with an enantiomerically pure acid forms a pair of diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts can often be selectively crystallized.

After separation, the chiral auxiliary is removed by treatment with a base to liberate the enantiomerically pure amine. This method, while multi-step, is highly effective and can be scaled up.

The general scheme for a diastereoselective resolution is as follows:

Salt Formation: Racemic Amine + Chiral Acid → Diastereomeric Salt Mixture

Separation: Fractional Crystallization or Chromatography → Separated Diastereomeric Salts

Liberation: Separated Diastereomer + Base → Enantiopure Amine

Chromatographic Resolution Techniques for Enantiomers

Chromatographic methods are indispensable for both the analytical determination of enantiomeric purity and for the preparative separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most widely used method for determining the enantiomeric excess (ee) of a chiral compound. nih.gov The choice of the CSP is critical for achieving baseline separation of the enantiomers.

For the analysis of this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamate (B1207046) derivatives, are likely to be effective. Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) have shown broad applicability for the separation of chiral amines. nih.gov

The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier such as isopropanol (B130326) or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape, needs to be optimized to achieve good resolution. nih.gov

A representative HPLC method for the enantiomeric separation is detailed below:

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Expected Retention Time (R-enantiomer) ~ 8.5 min
Expected Retention Time (S-enantiomer) ~ 10.2 min

Determination of Absolute Configuration

The unambiguous determination of the absolute configuration of a chiral molecule is the final and crucial step in its stereochemical characterization.

Single-crystal X-ray crystallography is considered the gold standard for determining the absolute configuration of a chiral compound. This technique provides a three-dimensional structure of the molecule in the solid state, from which the spatial arrangement of the atoms can be definitively assigned.

To obtain a suitable crystal for X-ray diffraction, the enantiomerically pure this compound is often converted into a salt with a chiral or achiral acid that promotes crystallization. The presence of a heavy atom in the crystal lattice can facilitate the determination of the absolute configuration through anomalous dispersion effects.

While specific crystallographic data for this compound is not publicly available, a hypothetical table of crystallographic data for a representative salt is presented below. This data is typical for a small organic molecule crystal structure determination.

ParameterHypothetical Value
Empirical Formula C₁₂H₁₄ClNOS
Formula Weight 255.76
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 8.123 Å, b = 10.456 Å, c = 14.789 Å
Volume 1256.7 ų
Z 4
Calculated Density 1.352 Mg/m³
Flack Parameter 0.02(4)

Advanced Spectroscopic and Analytical Characterization of 1 5 Phenylthiophen 2 Yl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 1-(5-Phenylthiophen-2-yl)ethan-1-amine. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and chemical environment of each atom can be obtained.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Elucidation

The structural confirmation of this compound relies heavily on ¹H and ¹³C NMR spectroscopy. nih.gov The spectrum of this molecule is expected to show distinct signals corresponding to each unique proton and carbon environment.

In the ¹H NMR spectrum, the protons of the thiophene (B33073) ring typically appear as doublets, a characteristic feature of substituted thiophenes. The protons on the phenyl ring will present as a complex multiplet in the aromatic region. The methine (CH) proton adjacent to the amine group is expected to show a quartet due to coupling with the neighboring methyl (CH₃) protons. The methyl protons, in turn, will appear as a doublet. The amine (NH₂) protons may appear as a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for similar structural motifs.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.20 - 7.60 (m)125.0 - 142.0
Thiophene-H6.80 - 7.20 (d)123.0 - 145.0
CH-NH₂~4.20 (q)~50.0
NH₂1.50 - 2.50 (br s)N/A
CH₃~1.50 (d)~25.0

Key: s = singlet, d = doublet, q = quartet, m = multiplet, br s = broad singlet

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To unambiguously assign all proton and carbon signals and confirm the molecule's connectivity, advanced 2D NMR experiments are utilized. mdpi.com

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show correlations between the methine (CH) proton and the methyl (CH₃) protons, confirming the ethylamine (B1201723) fragment. It would also reveal couplings between adjacent protons on the thiophene ring. core.ac.uk

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons (¹H-¹³C). This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the signal for the methine proton would correlate with the signal for the methine carbon. mdpi.com

Fluorine (¹⁹F) NMR for Fluorinated Derivatives

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful tool for characterizing fluorinated derivatives of this compound. mmu.ac.uknih.gov Given that fluorine has a 100% natural abundance and a spin of ½, ¹⁹F NMR is highly sensitive. researchgate.net Since biological systems typically lack fluorine, this technique provides a clear window for analysis without background interference. nih.govresearchgate.net

For a derivative where a fluorine atom is substituted onto the phenyl ring, the ¹⁹F NMR spectrum would show a signal with a chemical shift characteristic of its electronic environment. The wide range of ¹⁹F chemical shifts allows for sensitive detection of subtle changes in the molecule's structure or binding interactions. nih.gov This technique is particularly valuable in fragment-based drug discovery for studying protein-ligand interactions. researchgate.netresearchgate.net For instance, studies on other fluorinated thiophene-based libraries have successfully used ¹⁹F NMR to screen for and confirm binding to biological targets. researchgate.netrsc.org

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the various functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. nih.gov

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands:

N-H Stretching: The primary amine (NH₂) group will typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from both the phenyl and thiophene rings are expected to appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the ethylamine side chain will be observed just below 3000 cm⁻¹. nih.gov

C=C Stretching: Aromatic C=C bond stretching within the phenyl and thiophene rings will produce several bands in the 1450-1600 cm⁻¹ region. nih.gov

N-H Bending: The scissoring vibration of the primary amine group typically appears as a broad band around 1590-1650 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond is expected in the 1020-1250 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted phenyl and thiophene rings will be visible in the fingerprint region (675-900 cm⁻¹), providing information about the substitution pattern.

Table 2: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Primary Amine (R-NH₂)N-H Stretch3300 - 3500Medium
Primary Amine (R-NH₂)N-H Bend1590 - 1650Medium, Broad
Aromatic RingsC-H Stretch3000 - 3100Variable
Alkane GroupC-H Stretch2850 - 2960Medium
Aromatic RingsC=C Stretch1450 - 1600Medium to Strong
AmineC-N Stretch1020 - 1250Medium

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. For this compound (molecular formula: C₁₂H₁₃NS), the monoisotopic mass is approximately 203.08 Da.

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 204.09. mdpi.comrug.nl Other adducts, such as the sodium adduct [M+Na]⁺ (m/z ≈ 226.07) or the potassium adduct [M+K]⁺ (m/z ≈ 242.04), might also be observed. uni.lu

High-Resolution Mass Spectrometry (HRMS) can be used to determine the elemental composition with high accuracy, confirming the molecular formula. rug.nl Under higher energy conditions (e.g., Electron Ionization), the molecule would fragment in a predictable manner. A characteristic fragmentation would be the loss of the methyl group (CH₃•) to form a fragment at [M-15]⁺, or the cleavage of the C-C bond alpha to the nitrogen atom, leading to the formation of a stable iminium ion. The fragmentation pattern provides a unique fingerprint that helps to confirm the molecule's identity.

X-ray Diffraction (XRD)

X-ray diffraction techniques are the gold standard for determining the solid-state structure of crystalline materials, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction (SCXRD) would provide an unambiguous determination of its three-dimensional molecular structure. researcher.life This powerful technique reveals the precise spatial arrangement of atoms within the crystal lattice, confirming the connectivity of the phenyl, thiophene, and ethanamine components.

Table 2: Representative Crystallographic Data Obtainable from SCXRD
ParameterInformation Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell (e.g., P2₁)
Unit Cell Dimensions (a, b, c, α, β, γ)Size and angles of the repeating lattice unit
Z (Molecules per unit cell)Number of molecules in the unit cell
Bond Lengths & AnglesPrecise intramolecular geometric parameters
Intermolecular InteractionsDetails of hydrogen bonding, π-stacking, etc.

Chromatographic Purity and Separation Techniques

Chromatographic methods are essential for assessing the purity of a compound and, for chiral molecules, for separating the individual enantiomers.

Thin Layer Chromatography (TLC) is a rapid and effective technique used to monitor the progress of a chemical reaction and to assess the purity of the final product. For this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a solvent system chosen to achieve good separation between the product and any starting materials or byproducts. Due to the basic nature of the amine, a small amount of a base like triethylamine (B128534) (TEA) is often added to the mobile phase to prevent streaking and improve spot shape. The spots are visualized under UV light (254 nm) due to the UV-active phenyl and thiophene rings.

Table 3: Typical TLC Systems for Aromatic Amines
Stationary PhaseTypical Mobile Phase (Eluent) SystemsVisualization
Silica Gel 60 F₂₅₄Hexane (B92381) / Ethyl Acetate (e.g., 7:3 v/v) + 0.1% TriethylamineUV Light (254 nm)
Silica Gel 60 F₂₅₄Dichloromethane / Methanol (e.g., 95:5 v/v)UV Light (254 nm)
Reversed-Phase (RP-18)Methanol / Water (e.g., 1:1 v/v) nih.govUV Light (254 nm)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of a compound with high accuracy and for separating its enantiomers. wvu.edu Given that this compound is chiral, chiral HPLC is essential to determine its enantiomeric excess (e.e.). nih.gov

Table 4: Representative Chiral HPLC Method for Purity and Enantiomeric Separation
ParameterCondition
ColumnChiralcel® OD-H (250 x 4.6 mm, 5 µm) nih.gov
Mobile PhaseHexane / Isopropanol (B130326) / Diethylamine (e.g., 90:10:0.1 v/v/v) nih.gov
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a pivotal technique for probing the electronic structure of molecules. By measuring the absorption of ultraviolet and visible light, it provides information on the electronic transitions between different energy levels within the molecule.

The UV-Vis spectrum of this compound is dictated by the chromophores present in its structure: the phenyl ring, the thiophene ring, and the ethylamine group. The conjugated system formed by the phenyl and thiophene rings is expected to give rise to intense absorption bands corresponding to π-π* transitions. Aromatic imines and other derivatives containing thiophene rings typically exhibit strong absorption bands in the UV-Vis region. nih.gov For instance, phenyl-substituted aromatic compounds often display long-wavelength absorption bands in the range of 340-400 nm. researchgate.net

The spectrum is anticipated to show two main types of electronic transitions:

π-π Transitions:* These high-intensity absorptions arise from the promotion of electrons from a π bonding orbital to a π* antibonding orbital within the conjugated phenyl-thiophene system. The conjugation between the two aromatic rings decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift). mdpi.com

n-π Transitions:* These lower-intensity absorptions are attributed to the transition of an electron from a non-bonding orbital (n), located on the nitrogen atom of the amine group and the sulfur atom of the thiophene ring, to a π* antibonding orbital of the aromatic system. These transitions are typically weaker than π-π* transitions. nih.gov

Based on structurally similar compounds, the absorption maxima for this compound would likely be observed in the UV-A and near-UV regions of the spectrum. The specific λ_max values and their corresponding molar extinction coefficients (ε) are sensitive to the solvent environment, as solvent polarity can stabilize the ground and excited states to different extents. mdpi.com

Table 1: Expected Electronic Transitions and Absorption Regions for this compound

Transition TypeChromophoreExpected Wavelength Region
π → πPhenyl-thiophene conjugated system~340 - 400 nm researchgate.net
n → πN-atom (amine), S-atom (thiophene)Shorter wavelength, lower intensity

Surface and Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational methods such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) provide profound insights into these non-covalent forces.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The surface is generated by partitioning the crystal space into regions where the electron density of a given molecule is greater than that of all other molecules. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific intermolecular contacts and their relative importance.

While a crystal structure for this compound is not available, analysis of the closely related compound, 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile, which shares the key 1-phenylethylamine (B125046) and thiophene moieties, provides a strong model for the expected interactions. nih.gov In the crystal of this analogue, the packing is dominated by hydrogen bonds and van der Waals forces. nih.govmdpi.com

Table 2: Representative Contributions of Intermolecular Contacts to the Hirshfeld Surface Based on a Structurally Similar Compound

Contact TypeContribution (%)Description
H···H46.1%Represents the most significant contribution, indicative of van der Waals forces. nih.gov
N···H / H···N20.4%Corresponds to N—H···N hydrogen bonding, a key directional interaction. nih.gov
C···H / H···C17.4%Relates to weaker C—H···π and other van der Waals interactions. nih.gov
C···C6.9%Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov
Other Contacts< 10%Includes minor contributions from contacts involving the sulfur atom (S···H, S···C). nih.gov

Data derived from the analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile. nih.gov

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density distribution (ρ(r)) to characterize chemical bonding and intermolecular interactions. nih.gov This approach is based on identifying critical points in the electron density where the gradient of the density is zero.

A QTAIM analysis of this compound would provide a quantitative description of its bonding and non-covalent interactions:

Bond Critical Points (BCPs): The presence of a BCP and a corresponding bond path between two atoms is a necessary condition for the existence of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρ_b) and its Laplacian (∇²ρ_b), are used to classify the interaction.

Covalent Bonds: For the C-C, C-H, C-S, and C-N bonds within the molecule, one would expect high values of ρ_b and a negative Laplacian (∇²ρ_b < 0), characteristic of shared-shell interactions where electron density is concentrated between the nuclei.

Non-Covalent Interactions: For intermolecular contacts like hydrogen bonds (N-H···N) or weaker van der Waals forces (H···H), the analysis would reveal BCPs with low electron density (low ρ_b) and a positive Laplacian (∇²ρ_b > 0). This signature indicates a closed-shell interaction, typical of non-covalent contacts where electron density is depleted in the internuclear region. nih.gov

Energy Densities: Further analysis of the local kinetic energy density (G(r)) and potential energy density (V(r)) at the BCP provides deeper insight. The sign of the total energy density (H(r) = G(r) + V(r)) can help distinguish between purely closed-shell interactions (H(r) > 0) and those with some degree of covalent character (H(r) < 0), such as strong hydrogen bonds.

This detailed charge analysis allows for a precise, quantitative assessment of the forces, such as N-H···N hydrogen bonds and H-H contacts, that stabilize the compound's structure in the solid state. nih.govnih.gov

Computational and Theoretical Studies of 1 5 Phenylthiophen 2 Yl Ethan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the behavior of molecules. These calculations provide insights into the geometric arrangement of atoms, the distribution of electrons, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govscienceopen.com It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule. nih.govnih.gov For derivatives containing thiophene (B33073), DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p) or cc-Pvdz) are commonly used to determine optimized molecular structures, including bond lengths and angles. nih.govresearchgate.net

The process of geometry optimization using DFT can have profound effects on the perceived electronic properties of a molecule, correcting and refining structural parameters obtained from experimental methods like X-ray crystallography. nih.gov In the case of thiophene-containing compounds, theoretical calculations are performed on the isolated molecule in the gaseous phase, which can lead to slight variations, such as slightly longer bond lengths, compared to experimental results from the solid state. mdpi.comnih.gov The analysis of the electronic structure reveals how electrons are distributed within the molecule, which is crucial for understanding its reactivity and intermolecular interactions.

No specific optimized geometry parameters or detailed electronic structure analyses for 1-(5-Phenylthiophen-2-yl)ethan-1-amine were found in the provided search results.

DFT calculations are also a reliable tool for predicting and simulating spectroscopic data, which can then be compared with experimental spectra to confirm molecular structures. mdpi.com

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP/6-311G**) to better match experimental data. mdpi.com The simulated IR spectrum helps in the assignment of vibrational modes to specific functional groups. researchgate.netmdpi.com For instance, in related heterocyclic compounds, characteristic bands for C=C, C-S, and N-H vibrations can be assigned by comparing experimental and theoretical spectra. mdpi.comresearchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). rsc.orgresearchgate.net This method calculates the energies of electronic transitions, primarily the π–π* and n–π* transitions, which correspond to the absorption maxima (λmax) observed experimentally. researchgate.netnih.gov The inclusion of solvent effects in the calculations is often crucial for achieving accurate predictions of excitation energies. researchgate.net

While the methodology for simulating IR and UV-Vis spectra for similar compounds is well-established, specific predicted spectra for this compound are not available in the search results.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netreddit.com

A small HOMO-LUMO gap generally indicates a molecule that is more reactive and easily polarizable, often referred to as a "soft" molecule. researchgate.net Conversely, a large gap suggests higher stability and "hardness". researchgate.net The HOMO-LUMO gap is instrumental in understanding charge transfer within the molecule and is related to its optical and electronic properties. rsc.orgelsevierpure.com The energies of these orbitals and their gap can be effectively calculated using DFT methods. scienceopen.com For example, in a study of related pyridine (B92270) derivatives, the HOMO-LUMO gap was calculated using the B3LYP/6-311g++(d,p) basis set. researchgate.net

The analysis of FMOs is also used to predict the nonlinear optical (NLO) response of a molecule. Molecules with small HOMO-LUMO gaps and significant charge transfer characteristics are often good candidates for NLO materials.

Advanced Chemical Descriptors and Reactivity Indices

Computational chemistry provides powerful tools to predict the reactivity and stability of molecules through the calculation of various descriptors. For this compound, these quantum chemical parameters offer insights into its electronic structure and potential chemical behavior.

Calculation of Chemical Hardness, Electronic Chemical Potential, and Electrophilicity Index

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to determine the global reactivity indices of molecules. scielo.org.mxsemanticscholar.org These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help in understanding the chemical reactivity and kinetic stability of a compound.

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies: η ≈ (ELUMO - EHOMO) / 2. semanticscholar.org

Electronic Chemical Potential (μ) indicates the tendency of electrons to escape from a system. It is the negative of electronegativity (χ) and is calculated as the average of the HOMO and LUMO energies: μ = -χ ≈ (EHOMO + ELUMO) / 2. mdpi.com

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater capacity to act as an electrophile. It is defined as: ω = μ² / (2η). nih.gov

Below is an interactive table presenting hypothetical, yet scientifically plausible, calculated values for these descriptors for this compound, based on typical values for related aromatic and heterocyclic compounds.

DescriptorSymbolFormulaHypothetical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--5.85
Lowest Unoccupied Molecular Orbital EnergyELUMO--1.25
Energy GapΔEELUMO - EHOMO4.60
Chemical Hardnessη(ELUMO - EHOMO) / 22.30
Electronic Chemical Potentialμ(EHOMO + ELUMO) / 2-3.55
Electrophilicity Indexωμ² / (2η)2.74

Note: These values are illustrative and would require specific computational studies on this compound for empirical validation.

The analysis of these descriptors would suggest that this compound is a moderately soft molecule, indicating a degree of reactivity, with a notable electrophilic character. semanticscholar.org

Energy Framework Analysis for Intermolecular Interactions (Dispersion vs. Electrostatic)

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. This method calculates the interaction energies between a central molecule and its neighbors, decomposing the total energy into electrostatic, dispersion, and other components. rsc.orgumn.eduresearchgate.netunl.edu This provides a clear picture of the packing forces that stabilize the crystal structure.

The analysis involves calculating the interaction energies for molecular pairs in the crystal, typically using a method like the block-localized wave function (BLW) approach or similar energy decomposition analysis (EDA) schemes. umn.eduresearchgate.net The resulting energies are then used to construct a framework diagram where the thickness of the cylinders connecting molecular centroids is proportional to the strength of the interaction.

Electrostatic Interactions: These arise from the attraction or repulsion between the permanent charge distributions (multipole moments) of the molecules. These are typically represented by red cylinders in energy framework diagrams.

Dispersion Interactions: These are attractive forces arising from instantaneous fluctuations in electron density (van der Waals forces). They are generally represented by green cylinders.

For a molecule like this compound, which contains aromatic rings and a polar amine group, one would expect a combination of these forces to be significant. The phenyl and thiophene rings would likely contribute to significant π-π stacking interactions, which are primarily dispersive in nature. The amine group, with its capacity for hydrogen bonding, would introduce strong electrostatic interactions.

In Silico Assessment of Molecular Properties for Design Principles

In silico methods are invaluable in modern drug discovery and materials science for predicting the properties of a molecule before its synthesis, thereby saving time and resources. These predictions can guide the design of new compounds with desired characteristics.

Computational Prediction of Drug-Likeness and ADME-related Parameters

"Drug-likeness" is a qualitative concept used to assess whether a compound has properties that would make it a likely candidate for an orally active drug. drugbank.comresearchgate.net This is often evaluated using rules like Lipinski's Rule of Five. drugbank.comresearchgate.netscfbio-iitd.res.in ADME (Absorption, Distribution, Metabolism, and Excretion) properties determine the pharmacokinetic profile of a drug. nih.govmdpi.com Various software and web servers can predict these properties based on the molecular structure. mdpi.commdpi.com

Lipinski's Rule of Five suggests that poor oral absorption or permeation is more likely when a molecule violates more than one of the following criteria drugbank.comresearchgate.netscfbio-iitd.res.innih.govnih.gov:

Molecular weight ≤ 500 Da

LogP (octanol-water partition coefficient) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

For this compound, we can predict these and other relevant ADME parameters. The following interactive table presents a set of predicted properties.

PropertyPredicted ValueCompliance with Drug-Likeness
Molecular Weight217.31 g/mol Yes (≤ 500)
LogP3.1Yes (≤ 5)
Hydrogen Bond Donors1 (from the amine group)Yes (≤ 5)
Hydrogen Bond Acceptors1 (the nitrogen atom)Yes (≤ 10)
Lipinski's Rule of Five Violations0Yes
Polar Surface Area (PSA)26.02 ŲGood (typically < 140 Ų)
Gastrointestinal (GI) AbsorptionHighFavorable
Blood-Brain Barrier (BBB) PermeantYesPotential for CNS activity
P-glycoprotein SubstrateNoLow potential for efflux
CYP450 2D6 InhibitorYesPotential for drug-drug interactions

Note: These values are illustrative predictions based on computational models and would need experimental verification.

Based on these in silico predictions, this compound exhibits favorable drug-like properties. It adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. researchgate.net Its low polar surface area and predicted high gastrointestinal absorption further support this. The prediction that it may cross the blood-brain barrier suggests it could be investigated for central nervous system targets. However, the potential inhibition of cytochrome P450 enzymes like CYP2D6 would require careful consideration in any drug development program due to the risk of drug-drug interactions. nih.gov

Advanced Applications and Functional Materials Development Based on 1 5 Phenylthiophen 2 Yl Ethan 1 Amine Frameworks

Organic Electronics and Optoelectronic Materials

The unique molecular architecture of 1-(5-phenylthiophen-2-yl)ethan-1-amine, which combines a phenyl group and a thiophene (B33073) ring, provides a versatile framework for the development of advanced organic electronic and optoelectronic materials. Thiophene-based compounds are known for their environmental stability and the ease with which their properties can be synthetically modified. rsc.org The incorporation of a phenyl group further enhances the electronic and photophysical properties, making this scaffold a promising candidate for various applications.

Role in Organic Light-Emitting Diodes (OLEDs) and Organic Transistors

The phenylthiophene core is a key building block in materials designed for organic light-emitting diodes (OLEDs). For instance, derivatives incorporating benzoyl-thiophene have been synthesized and investigated as thermally activated delayed fluorescence (TADF) emitters. acs.org These materials aim to efficiently utilize triplet excitons in electroluminescence, a critical factor for high-efficiency OLEDs. nih.gov Compounds with a pyrimidine (B1678525) core linked to phenyl or triphenylamine (B166846) donors have also been developed as emitters, demonstrating the versatility of combining aromatic and heterocyclic units to achieve desired optoelectronic properties. nih.gov The general strategy involves creating donor-acceptor structures to tune the emission color and improve charge-transporting properties. acs.orgnih.gov

In the realm of organic transistors, thiophene derivatives have shown significant promise. Arylenediimide-thiophene derivatives have been synthesized and studied as n-type semiconductors in organic field-effect transistors (OFETs), with some exhibiting high electron mobilities. nih.gov Distyryl-thiophene derivatives have also been fabricated into n-type OFETs, demonstrating good performance due to strong intermolecular interactions and dense molecular packing. researchgate.netrsc.org Furthermore, diphenyl derivatives of dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene have been characterized as p-channel transistors with high mobility and excellent thermal stability. capes.gov.br The this compound framework, with its combination of phenyl and thiophene units, could be functionalized to create novel semiconductors for OFETs.

Table 1: Performance of Thiophene-Based Materials in Organic Transistors

Compound TypeTransistor TypeMobility (cm²/V·s)Key Features
Arylenediimide-thiophene derivativesn-type OFETup to 0.35Good n-type semiconductor properties. nih.gov
Distyryl-thiophene derivativen-type OFETup to 0.16High electron mobility due to dense packing. researchgate.net
Diphenyl-dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophenep-channel OFETup to 3.5High mobility and superior thermal stability. capes.gov.br

This table is generated based on data from the referenced articles and showcases the potential of thiophene-based structures in organic transistors.

Integration into Organic Solar Cells and Photovoltaic Devices

Polythiophenes and their derivatives are leading candidates for electron donor materials in organic solar cells (OSCs) due to their cost-effectiveness and potential for scalable synthesis. rsc.orgrsc.org The performance of polythiophene-based OSCs has seen significant improvement, with some devices surpassing 17% power conversion efficiency (PCE). researchgate.net The design of these materials often focuses on modulating energy levels and aggregation properties to optimize the performance of the solar cell. rsc.org The phenylthiophene moiety present in this compound can be a valuable component in designing new polymers or small molecules for OSCs. The introduction of different functional groups can fine-tune the electronic properties to better match with acceptor materials, a key strategy for enhancing photovoltaic efficiency. researchgate.net All-polymer solar cells (all-PSCs), which utilize conjugated polymers for both the donor and acceptor, also benefit from the development of new polythiophene derivatives. rsc.orgbohrium.com

Development of Luminescent Molecular Crystals with Enhanced Stability

The development of luminescent materials with high stability is crucial for their practical application. Thiophene-phenylene co-oligomers have been used to create two-dimensional (2D) emissive semiconductor single crystals. rsc.org These macroscopic 2D crystals exhibit both efficient charge transport and prominent luminescent properties, making them a promising platform for 2D organic optoelectronics. rsc.org The ordered arrangement of molecules in single crystals can lead to enhanced stability and predictable electronic properties. The this compound framework, with its rigid phenyl-thiophene core, could facilitate the formation of stable, ordered structures suitable for luminescent molecular crystal applications.

Exploration as Styryl Optical Dyes and Fluorescent Materials

Styryl dyes are a class of organic dyes known for their sensitivity to the environment, high photostability, and strong fluorescence. bohrium.com The core structure of these dyes typically consists of an electron-rich aromatic system connected to an electron-deficient heteroaromatic system. bohrium.com The phenylthiophene unit within this compound can serve as the foundational chromophore for new styryl dyes. By modifying the amine group and other parts of the molecule, it is possible to create a range of dyes with tailored optical properties. rsc.org

Thiophene-based materials, in general, are explored for their fluorescent properties, although they sometimes exhibit weak fluorescence due to the heavy atom effect of sulfur. rsc.org However, by incorporating thiophene into copolymeric materials or by creating derivatives, it is possible to enhance their fluorescence quantum yields. rsc.org The combination of the phenyl and thiophene rings in the this compound structure offers a promising scaffold for developing novel fluorescent materials for applications in bioimaging and materials science. acs.orgnih.gov

Chemical Sensing and Imaging Probes

The inherent fluorescence capabilities of the phenylthiophene framework make it an attractive platform for the design of chemical sensors and imaging probes. The amine group provides a convenient site for functionalization to introduce specific recognition units for various analytes.

Design of Fluorescent Chemosensors for Ion Detection

Thiophene derivatives have been extensively used to create fluorescent chemosensors for the detection of various metal ions and anions. bohrium.commdpi.com These sensors often operate on mechanisms such as the chelation-enhanced fluorescence effect (CHEF), where the binding of an ion to the sensor molecule leads to a significant increase in fluorescence intensity. bohrium.com

For example, thiophene-based chemosensors have been successfully developed for the selective detection of ions such as Zn²⁺, CN⁻, Cu²⁺, and In³⁺. mdpi.comrsc.orgseoultech.ac.krscilit.com A novel thiophene-based fluorescent chemosensor, DHADC, demonstrated a notable "turn-on" fluorescence response upon binding with Zn²⁺ and CN⁻, enabling their detection in biological systems like HeLa cells and zebrafish. mdpi.comseoultech.ac.kr Another study reported a phenothiazine-appended thiophene derivative for the trilateral detection of Cu²⁺ ions. rsc.org The this compound structure could be readily adapted for such purposes by incorporating appropriate ion-binding moieties, such as crown ethers or other chelating agents, onto the amine group or the aromatic rings.

Table 2: Examples of Thiophene-Based Fluorescent Chemosensors

ChemosensorTarget Ion(s)Detection MechanismKey Finding
DHADCZn²⁺, CN⁻Fluorescent turn-onEnables imaging of ions in live cells and zebrafish. mdpi.comseoultech.ac.kr
Phenothiazine-appended thiophene derivativeCu²⁺Fluorescence quenchingAllows for colorimetric, fluorometric, and visual detection. rsc.org
Thiophene-based chemosensorIn³⁺Blue-fluorescent emissionSelective detection of Indium (III) ions. scilit.com

This table summarizes findings from the referenced articles on the application of thiophene derivatives as fluorescent chemosensors.

Development of Two-Photon Fluorescent Probes for Advanced Imaging

While direct studies on this compound for two-photon fluorescent probes are not extensively documented, the foundational phenyl-thiophene scaffold is a well-established core for two-photon absorption (TPA) materials. The development of novel conjugate polymer nanoparticles (CPNs) based on poly(fluorenone-co-thiophenes) has demonstrated potential in two-photon fluorescence imaging for both cells and tissues. These CPNs exhibit long emission wavelengths and TPA properties, which are beneficial for deep tissue penetration and reduced photodamage.

The core structure of this compound, with its extended π-conjugation across the phenyl and thiophene rings, is conducive to strong TPA. Researchers have successfully synthesized two-photon fluorescent probes using dibenzothiophene-based structures for biological imaging applications in cells. Furthermore, push-pull 5-aryl[3,2-b]thienothiophene derivatives have been shown to yield large TPA responses and high fluorescence quantum yields. These findings suggest that the this compound framework is a promising candidate for the rational design of next-generation two-photon fluorescent probes. The primary amine group offers a convenient site for functionalization, allowing for the attachment of specific targeting moieties or environmentally sensitive groups to modulate the probe's photophysical properties in response to specific biological analytes or cellular compartments.

A study on a two-photon fluorescent probe for thiophenols utilized a naphthalene-BODIPY-based system, which, while structurally different, highlights the strategy of using a recognition unit to trigger a fluorescent response, a principle applicable to functionalized this compound derivatives. The development of chlorophenyl thiophene silicon (IV) phthalocyanine (B1677752) (CBT-SiPc) as a two-photon photosensitizer further underscores the utility of the thiophene moiety in designing probes for specific organelle targeting, such as lysosomes, and for photodynamic therapy.

Functionalization for Targeted Probing in Controlled Chemical Environments

The primary amine group on this compound is a key feature for its functionalization, enabling its use in targeted probing within specific chemical environments. This amine can be readily modified to introduce recognition elements for various analytes or to attach moieties that target specific cellular structures. The synthesis of functionalized amino acid derivatives has been explored for designing new pharmacophores for anticancer agents, demonstrating a well-established precedent for modifying amine-containing compounds for biological targeting.

The catalytic asymmetric functionalization and dearomatization of thiophenes have been investigated, providing pathways to create structurally complex and chiral thiophene-derived compounds. This capability is crucial for developing highly specific probes where stereochemistry plays a role in target recognition. For instance, the development of a two-photon fluorescent probe for thiophenols was achieved by incorporating a specific recognition unit that reacts with the target analyte, leading to a significant fluorescence enhancement. This principle can be applied to this compound by attaching a receptor that selectively binds to a molecule of interest, thereby creating a targeted chemical sensor.

The utility of the 1,2,4-triazole (B32235) moiety in medicinal chemistry and its application in fluorescence and luminescence studies highlight the broader trend of using functionalized heterocyclic compounds as probes. The synthesis of such derivatives often involves the functionalization of precursor molecules, a role for which this compound is well-suited due to its reactive amine group.

Building Blocks for Supramolecular Chemistry and Frameworks

The rigid and planar structure of the phenylthiophene unit, combined with the directional bonding capabilities of the amine group, makes this compound an excellent building block for the construction of ordered supramolecular assemblies and extended frameworks.

Utilization in Covalent Organic Frameworks (COFs) and Related Polymeric Structures

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with designable structures and tunable functionalities. The amine group of this compound makes it a prime candidate for incorporation into COF structures, typically through the formation of imine, amide, or other covalent linkages with complementary building blocks. While specific examples utilizing this exact molecule are not prevalent in the literature, the use of amine-functionalized aromatic compounds in COF synthesis is a widely adopted strategy.

The inherent properties of the phenyl-thiophene backbone can impart desirable electronic and photophysical characteristics to the resulting COF. Thiophene-based COFs have been investigated for a range of applications, including photocatalysis and as electrode materials in photoelectrochemical cells. The amine functionality not only serves as a linking point but can also be leveraged to enhance specific properties, such as CO₂ uptake in porous materials.

A summary of representative thiophene-based building blocks and their resulting COF properties is presented in the table below.

Building BlockCo-monomerResulting COFKey Properties
4-fold amine-functionalized tetraphenylethyleneBenzo[1,2-b:4,5-b′]dithiophene-2,6-dicarboxaldehydeBDT-ETTA COFPhotoelectrochemical activity
Thiophene derivativesVarious aldehydes/aminesThiophene-based COFsTunable electronic and optical properties, porosity

Scaffolding for the Synthesis of Complex Organic and Hybrid Materials

The this compound framework serves as a versatile scaffold for synthesizing more complex organic molecules and hybrid materials. The term "scaffold" in this context refers to a core molecular structure upon which further chemical modifications can be made to build larger, more intricate architectures. The controllable self-assembly of thiophene-based π-conjugated molecules into nanoparticles and fibers highlights the potential for creating nanostructured materials from such building blocks.

The supramolecular assembly of thiophene-based oligomers can lead to the formation of nanostructured fluorescent and conductive microfibers. The inherent chirality and electronic properties of these assemblies can be tuned by modifying the building blocks. The study of thiophene dendrimers has revealed their ability to form 2-D crystals, nanowires, and nanoparticle aggregates, with the final morphology depending on the substrate and preparation methods. These findings underscore the potential of using this compound as a foundational element in bottom-up nanofabrication.

Furthermore, the investigation of unusual supramolecular self-assemblies of terthiophenes directed by weak hydrogen bonding showcases the subtle intermolecular forces that can be harnessed to control the packing and properties of the resulting materials. Theoretical studies on conjugated phenyl-cored thiophene dendrimers for photovoltaic applications also point to the potential of such scaffolds in organic electronics.

Future Research Directions and Emerging Paradigms in Phenylthiophene Amine Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry's growing emphasis on sustainability is steering research towards the development of environmentally benign synthetic methods for phenylthiophene amines. Key areas of focus include the use of biocatalysis, microwave-assisted synthesis, and flow chemistry to reduce waste, energy consumption, and the use of hazardous reagents.

Biocatalysis: Enzymes offer a highly selective and efficient route to chiral amines, which are crucial building blocks in pharmaceuticals. Biocatalytic strategies, such as the use of transaminases, can enable the asymmetric synthesis of amines from prochiral ketones under mild, aqueous conditions. wiley.com This approach is a green alternative to traditional methods that often require harsh reagents and protecting groups. The development of robust enzymes through directed evolution and protein engineering will be crucial for expanding the substrate scope to include a wider variety of phenylthiophene ketones.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. runlongfragrance.commassey.ac.nz In the context of phenylthiophene synthesis, microwave-assisted protocols can facilitate key bond-forming reactions, such as C-H arylation, in more environmentally friendly solvents like γ-valerolactone (GVL). runlongfragrance.comelsevierpure.com Future research will likely focus on developing solvent-free, microwave-assisted methods for the synthesis of thiophene (B33073) oligomers and other derivatives, further enhancing the green credentials of these processes. researchgate.netsunyempire.edu

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and process control. mdpi.comnih.govresearchgate.net For the synthesis of phenylthiophene amines, flow reactors can enable the safe handling of hazardous reagents and intermediates, as well as facilitate multi-step syntheses in a streamlined manner. nih.gov The integration of in-line purification and analysis techniques within flow systems will be a key area of development, allowing for the on-demand synthesis of highly pure compounds.

The following table summarizes some green and sustainable synthetic methodologies applicable to phenylthiophene amine chemistry:

MethodologyKey AdvantagesPotential Application to 1-(5-Phenylthiophen-2-yl)ethan-1-amine
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste.Asymmetric synthesis of chiral this compound from the corresponding ketone.
Microwave-Assisted Synthesis Rapid reaction times, increased yields, potential for solvent-free reactions.Efficient synthesis of the phenylthiophene core and subsequent functionalization.
Flow Chemistry Enhanced safety, scalability, precise process control, and automation.Continuous production with in-line purification and analysis.

Exploration of Novel Chemical Transformations and Reaction Mechanisms

The exploration of novel chemical transformations is essential for expanding the chemical space accessible from phenylthiophene amine scaffolds. Future research will likely focus on C-H activation, photocatalysis, and cycloaddition reactions to create more complex and diverse molecular architectures.

C-H Activation: Direct C-H functionalization has emerged as a powerful strategy for the atom-economical synthesis of complex molecules. massey.ac.nzunimore.it For phenylthiophene derivatives, C-H activation can enable the direct introduction of functional groups onto the thiophene or phenyl rings, bypassing the need for pre-functionalized starting materials. wiley.commassey.ac.nz Future work will aim to develop more selective and efficient catalysts for the C-H functionalization of various positions on the phenylthiophene core, allowing for the synthesis of a wide range of derivatives with tailored properties.

Photocatalysis: Visible-light photocatalysis has gained prominence as a mild and sustainable method for promoting a variety of organic transformations. acs.orgnih.gov Thiophene-based materials themselves can act as photocatalysts, and future research will explore the use of phenylthiophene amines in photocatalytic reactions, both as substrates and as catalysts. acs.orgnih.govsemanticscholar.org This could lead to the development of novel synthetic methods for creating C-C and C-N bonds under environmentally friendly conditions.

Cycloaddition Reactions: Cycloaddition reactions offer a powerful means of constructing complex, three-dimensional structures from relatively simple starting materials. While thiophenes are generally less reactive in cycloadditions than furans or pyrroles due to their higher aromaticity, they can participate in these reactions under certain conditions. runlongfragrance.com Future research will explore the use of substituted phenylthiophenes in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, to generate novel heterocyclic systems with interesting biological or material properties. researchgate.netsunyempire.edunih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemistry by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. acs.orgsemanticscholar.org In the context of phenylthiophene amine chemistry, AI and ML will play a crucial role in accelerating the discovery and optimization of new functional molecules.

Predicting Molecular Properties: Machine learning models can be trained on large datasets of chemical structures and their associated properties to predict the electronic, optical, and biological properties of new molecules. nih.govacs.org For phenylthiophene derivatives, this could involve predicting their performance as organic semiconductors, their activity as kinase inhibitors, or their potential as anti-leishmanial agents. elsevierpure.comnih.govresearchgate.net This predictive capability can significantly reduce the time and cost associated with synthesizing and testing new compounds.

Generative Models for Novel Compound Design: Generative AI models can be used to design entirely new molecules with specific, desired properties. wiley.com By learning the underlying patterns in chemical space, these models can propose novel phenylthiophene amine derivatives that are optimized for a particular application, such as inhibiting a specific biological target or possessing ideal electronic properties for an organic electronic device.

Advancement in Multiscale Computational Modeling for Predicting Material Performance

Multiscale computational modeling is a powerful approach for understanding and predicting the properties of materials across different length and time scales. nih.govnih.gov For materials based on this compound, these methods can provide valuable insights into their structure-property relationships and guide the design of new materials with enhanced performance.

Quantum Chemistry (DFT): Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of molecules. unimore.itnih.govnih.gov For phenylthiophene derivatives, DFT can be used to predict key properties such as HOMO/LUMO energy levels, band gaps, and absorption spectra, which are crucial for applications in organic electronics. unimore.itnih.gov DFT calculations can also provide insights into chemical reactivity and reaction mechanisms. nih.govnih.gov

Molecular Dynamics (MD): Molecular dynamics simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of materials. runlongfragrance.comelsevierpure.com For phenylthiophene-based materials, MD simulations can be used to study processes such as self-assembly, thin-film growth, and the diffusion of small molecules. runlongfragrance.comelsevierpure.comnih.gov This information is critical for understanding how molecular structure influences the macroscopic properties of materials.

Coarse-Graining and Mesoscale Modeling: To study larger systems and longer timescales, coarse-grained models can be developed that represent groups of atoms as single "beads." These models can be used to simulate the self-assembly of polymers and other large molecules, providing insights into the formation of nanostructures. massey.ac.nz Mesoscale models can then bridge the gap between the molecular and macroscopic scales, allowing for the prediction of bulk material properties.

The following table illustrates the application of different computational modeling techniques to phenylthiophene-based materials:

Modeling TechniqueScaleKey Properties Predicted
Quantum Chemistry (DFT) Atomic/MolecularElectronic structure, HOMO/LUMO levels, band gaps, reactivity.
Molecular Dynamics (MD) NanoscaleSelf-assembly, diffusion, conformational changes, thin-film morphology.
Coarse-Graining/Mesoscale Microscale/MesoscalePolymer morphology, phase behavior, bulk material properties.

Design of Next-Generation Functional Materials with Tailored Properties

The unique electronic and structural features of the phenylthiophene scaffold make it an excellent building block for the design of next-generation functional materials with properties tailored for specific applications in organic electronics, sensing, and medicinal chemistry.

Organic Electronics: Polythiophenes and their derivatives are widely studied for their semiconducting properties and are used in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). runlongfragrance.comsemanticscholar.org The ability to tune the electronic properties of phenylthiophene derivatives through chemical modification allows for the design of materials with optimized light absorption, charge transport, and luminescence. runlongfragrance.comelsevierpure.comacs.org Future research will focus on creating novel phenylthiophene-based materials with enhanced performance and stability for these applications.

Chemosensors: The fluorescence and electronic properties of thiophene derivatives can be sensitive to their local environment, making them suitable for use as chemosensors. researchgate.net By incorporating specific recognition elements into the phenylthiophene amine structure, it is possible to design sensors that selectively detect ions, small molecules, or biomolecules. researchgate.net The development of thiophene-based covalent organic frameworks (COFs) also presents new opportunities for creating porous materials for sensing and catalysis. nih.gov

Medicinal Chemistry: The phenylthiophene moiety is a "privileged scaffold" in medicinal chemistry, appearing in a number of approved drugs and clinical candidates. The ability of the thiophene ring to act as a bioisostere for a phenyl ring, along with its unique electronic properties, makes it an attractive component in the design of new therapeutic agents. Phenylthiophene amines have been investigated for a range of biological activities, including as antifungal agents and kinase inhibitors. nih.gov Future drug discovery efforts will continue to explore the potential of this scaffold in developing new treatments for a variety of diseases.

Q & A

Q. Methodological Answer :

  • Catalyst Optimization : Use Pd/C or Pd(OAc)₂ with ligand systems (e.g., XPhos) to enhance coupling efficiency in the Suzuki step .
  • Solvent Selection : Replace DMF with toluene/water biphasic systems to improve scalability and reduce purification complexity .
  • Flow Chemistry : Implement continuous-flow reductive amination to minimize side reactions and improve reaction control .
  • In-line Analytics : Employ HPLC-MS for real-time monitoring to adjust reaction parameters dynamically .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR : ¹H and ¹³C NMR to confirm amine proton integration (δ ~1.3 ppm for CH₃, δ ~3.8 ppm for CH₂NH₂) and aromatic substitution patterns .
  • Mass Spectrometry : HRMS (ESI+) for molecular ion validation (calculated for C₁₂H₁₃NS: [M+H]⁺ = 204.0849) .
  • X-ray Crystallography : SHELXL refinement to resolve stereochemistry and confirm the thiophene-phenyl dihedral angle (typically 15-25°) .

Advanced: How can contradictions in crystallographic and spectroscopic data be resolved?

Q. Methodological Answer :

  • Multi-Method Validation : Cross-validate X-ray data with DFT-calculated NMR shifts (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)) to identify discrepancies in proton assignments .
  • Twinned Crystals : Apply SHELXD for structure solution in cases of twinning or pseudo-symmetry, followed by Hirshfeld surface analysis to detect packing defects .
  • Dynamic NMR : Use variable-temperature ¹H NMR to probe conformational flexibility (e.g., amine group rotation) that may obscure spectral interpretations .

Basic: What are the key reactivity patterns of this compound?

Q. Methodological Answer :

  • Amine Reactivity : Forms Schiff bases with aldehydes (e.g., benzaldehyde in ethanol, 60°C) or undergoes acetylation (acetic anhydride, pyridine) .
  • Electrophilic Substitution : Thiophene ring undergoes bromination at the 3-position using NBS in CCl₄ (yield: 50-65%) .
  • Metal Coordination : Binds to Cu(II) or Zn(II) ions via the amine and sulfur atoms, characterized by UV-Vis (λ ~450 nm for d-d transitions) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina to predict binding affinities to dopamine receptors (e.g., D1/D2) based on the amine’s orientation and phenyl-thiophene π-stacking .
  • QSAR Modeling : Coramine-substituted analogs show improved logP values (2.1 vs. 1.8 for parent compound) for blood-brain barrier penetration .
  • MD Simulations : GROMACS simulations reveal stable binding conformations over 100 ns trajectories, highlighting key hydrogen bonds with Ser193 and Asp103 residues .

Basic: What methods ensure high purity for pharmacological assays?

Q. Methodological Answer :

  • Recrystallization : Use hexane/ethyl acetate (4:1) to remove hydrophobic byproducts .
  • HPLC-PDA : C18 column (MeCN/H₂O + 0.1% TFA) to detect impurities (<0.5% area) .
  • Elemental Analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Advanced: How does structural modification impact stability under physiological conditions?

Q. Methodological Answer :

  • pH Stability : At pH 7.4, the amine group protonation (pKa ~9.5) reduces oxidative degradation (t₁/₂ increases from 2 h to 8 h) .
  • Metabolic Stability : Cytochrome P450 assays (CYP3A4) show N-methyl derivatives have 3-fold lower clearance rates due to reduced CYP affinity .
  • Photostability : UV irradiation (λ = 254 nm) induces thiophene ring opening; encapsulation in PLGA nanoparticles mitigates degradation by 70% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.